molecular formula C14H14ClNO B1318035 3-Chloro-4-(phenethyloxy)aniline CAS No. 80019-76-7

3-Chloro-4-(phenethyloxy)aniline

Cat. No. B1318035
CAS RN: 80019-76-7
M. Wt: 247.72 g/mol
InChI Key: GIJMFNYNDKNZIE-UHFFFAOYSA-N
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Description

3-Chloro-4-(phenethyloxy)aniline, also known as 3-CEPA, is an important organic compound used in a variety of scientific research applications. It is a versatile chemical compound that is both stable and highly reactive, making it an ideal choice for use in laboratory experiments. 3-CEPA is a colorless, volatile liquid that has a strong odor and is soluble in many organic solvents. It is used in the synthesis of a variety of compounds, and its mechanism of action and biochemical and physiological effects are well-known.

Scientific Research Applications

3-Chloro-4-(phenethyloxy)aniline is widely used in scientific research applications, particularly in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of dyes, pigments, and other industrial chemicals. In addition, 3-Chloro-4-(phenethyloxy)aniline is used in the synthesis of peptides, peptidomimetics, and other compounds of biological interest. It is also used in the synthesis of fluorescent compounds for use in fluorescence-based assays.

Mechanism Of Action

The mechanism of action of 3-Chloro-4-(phenethyloxy)aniline is based on its reactivity with different functional groups. It is an electrophile, which means that it can react with nucleophiles such as amines, alcohols, and thiols. It can also react with other electrophiles, such as alkenes and alkynes. In addition, 3-Chloro-4-(phenethyloxy)aniline can be used as a catalyst in some reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Chloro-4-(phenethyloxy)aniline are not well-understood. However, it is known to be a strong irritant and can cause skin and eye irritation. It is also known to be toxic if ingested or inhaled, and can cause respiratory irritation. In addition, 3-Chloro-4-(phenethyloxy)aniline has been shown to be mutagenic in some studies, although the exact mechanism of action is not known.

Advantages And Limitations For Lab Experiments

The main advantage of using 3-Chloro-4-(phenethyloxy)aniline in laboratory experiments is its high reactivity, which makes it ideal for use in a variety of synthetic reactions. It is also relatively stable, making it suitable for use in long-term experiments. However, 3-Chloro-4-(phenethyloxy)aniline is a toxic compound and should be handled with care. In addition, it is volatile and can be difficult to handle in some laboratory settings.

Future Directions

There are a number of potential future directions for research involving 3-Chloro-4-(phenethyloxy)aniline. These include further investigation into the biochemical and physiological effects of the compound, as well as its potential applications in drug design and synthesis. In addition, further studies could be conducted to explore the potential use of 3-Chloro-4-(phenethyloxy)aniline as a catalyst in organic synthesis. Finally, research could be conducted to explore the potential use of 3-Chloro-4-(phenethyloxy)aniline in the synthesis of other organic compounds and to investigate its potential as a reagent in other laboratory experiments.

properties

IUPAC Name

3-chloro-4-(2-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c15-13-10-12(16)6-7-14(13)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJMFNYNDKNZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(phenethyloxy)aniline

Synthesis routes and methods

Procedure details

To a mixture of water (50 ml), ethanol (50 ml) and 50% aqueous sodium hydroxide (25 ml) is added 3-chloro-4-(phenethyloxy)aniline hydrochloride (8.25 g; 0.0290 mol). When the solid is all dissolved, the solution is extracted with ether (3×100 ml). The ether solution is washed with brine, dried over potassium carbonate and concentrated under vacuum to yield 5.16 g (77%) of a tan oil. This oil is distilled at 140° C. under 0.005 ml vacuum to afford the product, a colorless liquid.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
3-chloro-4-(phenethyloxy)aniline hydrochloride
Quantity
8.25 g
Type
reactant
Reaction Step Two
Yield
77%

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